molecular formula C14H17NO B2935624 6-methoxy-3-methyl-2,3,4,9-tetrahydro-1H-carbazole CAS No. 13220-42-3

6-methoxy-3-methyl-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B2935624
CAS No.: 13220-42-3
M. Wt: 215.296
InChI Key: FZDFKOCDPZVWTO-UHFFFAOYSA-N
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Description

6-methoxy-3-methyl-2,3,4,9-tetrahydro-1H-carbazole, also known as harmaline, is a naturally occurring beta-carboline alkaloid found in various plants, including Peganum harmala, Banisteriopsis caapi, and Passiflora incarnata. Harmaline has been used for centuries in traditional medicine and spiritual practices, and recent scientific research has shown promising results for its potential therapeutic applications.

Scientific Research Applications

Photophysical Characterization

6-methoxy-3-methyl-2,3,4,9-tetrahydro-1H-carbazole and related derivatives have been studied for their photophysical properties. Ghosh et al. (2013) synthesized two new fluorophores related to this compound, showing sensitivity to solvent polarity and hydrogen bonding in different solvents. These findings highlight the potential of such compounds in photophysical studies and applications (Ghosh et al., 2013).

Bacterial Biotransformation

Waldau et al. (2009) investigated the bacterial transformation of 2,3,4,9-tetrahydro-1H-carbazole, uncovering its biotransformation by Ralstonia sp. strain SBUG 290. This research provides insights into microbial interactions with carbazole derivatives and their potential applications in biotechnological processes (Waldau et al., 2009).

Synthesis of Antitumor Derivatives

Jasztold-Howorko et al. (1994) developed a series of antitumor olivacine derivatives starting from 2-(2-aminoethyl)-6-methoxy-1-methylcarbazole, indicating the potential of these compounds in cancer research and therapy (Jasztold-Howorko et al., 1994).

Cytotoxic Constituents in Natural Products

Jiang et al. (2014) identified new compounds related to this compound with cytotoxic effects against various cancer cell lines, demonstrating its relevance in the discovery of natural product-based anticancer agents (Jiang et al., 2014).

Hetero Annulated Carbazoles for Antitumor Activity

Murali et al. (2017) explored the synthesis of isoxazolo-, pyrido-, and pyrimido carbazoles with significant in vitro antitumor activity, showcasing the therapeutic potential of these compounds (Murali et al., 2017).

Conformations and Vibrational Spectra Studies

Davydova et al. (2020) analyzed the IR absorption and Raman spectra of related carbazole compounds, providing valuable data for understanding the physical properties and potential applications in various fields (Davydova et al., 2020).

Antioxidant and Cytotoxic Properties

Goh et al. (2015) investigated 6-methoxytetrahydro-β-carboline derivatives for their antioxidant and cytotoxic properties, highlighting their potential in food chemistry and pharmacology (Goh et al., 2015).

Properties

IUPAC Name

6-methoxy-3-methyl-2,3,4,9-tetrahydro-1H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-9-3-5-13-11(7-9)12-8-10(16-2)4-6-14(12)15-13/h4,6,8-9,15H,3,5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDFKOCDPZVWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C3=C(N2)C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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